3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole

Synthetic Chemistry Process Chemistry Medicinal Chemistry

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole (CAS 918655-08-0) is a bifunctional small molecule from the class of triazolyl-substituted 1,2,5-oxadiazoles (furazans). This compound features a 4-phenyl-1H-1,2,3-triazole moiety directly linked to a 1,2,5-oxadiazole ring bearing a nitroso group at the 3-position.

Molecular Formula C10H6N6O2
Molecular Weight 242.19 g/mol
CAS No. 918655-08-0
Cat. No. B12603592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole
CAS918655-08-0
Molecular FormulaC10H6N6O2
Molecular Weight242.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3N=O
InChIInChI=1S/C10H6N6O2/c17-12-9-10(14-18-13-9)16-6-8(11-15-16)7-4-2-1-3-5-7/h1-6H
InChIKeySQBMAVDMVULNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole: A Bis-Heterocyclic Tool for Chemical Biology and Medicinal Chemistry


3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole (CAS 918655-08-0) is a bifunctional small molecule from the class of triazolyl-substituted 1,2,5-oxadiazoles (furazans) [1]. This compound features a 4-phenyl-1H-1,2,3-triazole moiety directly linked to a 1,2,5-oxadiazole ring bearing a nitroso group at the 3-position . The nitroso group serves as a versatile, chemoselective handle for bioconjugation, molecular diversification, and biological probe design—distinguishing it from structurally related analogs that lack this functionality.

Why Generic Triazolyl-Furazans Cannot Substitute for 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole


In-class substitution is not feasible for 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole because the distinct electronic and steric environment conferred by the 3-nitroso group on the furazan ring directly dictates its chemical reactivity and biological interaction profile [1]. In the synthetic methodology developed by Batog et al., the nitroso group is generated under specific oxidative conditions (H₂O₂/Na₂WO₄) that only produce an isolable product when an aromatic substituent (phenyl) is present on the triazole ring; alkyl-substituted analogs decompose under the same conditions [2]. This structural dependency means that neither the 3-amino precursor nor the 3-nitro counterpart can serve as a direct functional or synthetic equivalent in applications requiring a nitroso-specific chemotype [3].

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole: Comparative Performance Data for Research Selection


Synthetic Accessibility: Isolated Yield of the 3-Nitroso Derivative vs. the 3-Amino Precursor

The target 3-nitroso compound (3c) was isolated in a pure state in 39% yield from the oxidation of the corresponding 3-amino precursor (1e) using the H₂O₂/Na₂WO₄ system [1]. This yield was achieved under conditions that failed to produce stable nitroso products from alkyl-substituted amino precursors (1a and 1b), which instead underwent decomposition [2]. The 3-amino precursor (1e) itself was obtained in 71% yield [1].

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Structural Stability: The 3-Nitroso Derivative Requires a Phenyl-Triazole Substituent for Isolation

In the Batog et al. study, the oxidation of 3-amino-4-(4-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole (1a) and its 5-methyl analog (1b) under identical conditions did not yield stable nitroso products; these compounds decomposed during reaction workup [1]. In contrast, the phenyl-substituted analog 1e cleanly afforded the corresponding nitroso derivative 3c in 39% yield [2]. This indicates that the 4-phenyl group on the triazole ring is a structural requirement for nitroso group stability in this chemotype.

Structural Chemistry Stability Synthetic Feasibility

Chemoselective Reactivity: Nitroso Group as a Orthogonal Handle Distinct from the 3-Nitro Analog

The 3-nitroso moiety in compound 3c provides a reactive center fundamentally distinct from the 3-nitro analog 2e [1]. While the nitro group is a strong electron-withdrawing substituent largely inert to mild nucleophiles, the nitroso group can undergo condensation with amines to form imines (Schiff bases), react with thiols, and participate in nitroso-ene reactions, enabling orthogonal derivatization strategies [2]. This chemoselectivity is not accessible with the corresponding 3-amino, 3-nitro, or 3-azido analogs.

Click Chemistry Bioconjugation Chemical Biology

Biological Activity Potential: The 3-Nitroso Furazan as a Precursor to Antineoplastic Pyrrolyl Derivatives

Although direct biological data for compound 3c itself are not reported, the broader class of (1H-1,2,3-triazol-1-yl)furazans has demonstrated antineoplastic activity [1]. The most potent microtubule-targeting pyrrolyl derivatives in this class, compounds 7a and 7e, were identified through a phenotypic sea urchin embryo assay and subsequent NCI 60-cell-line cytotoxicity screening [2]. Compound 3c, bearing the same (4-phenyl-1H-1,2,3-triazol-1-yl)furazan core and a reducible nitroso group, represents a strategic intermediate for accessing this biologically validated chemotype and for exploring nitroso-specific mechanisms such as NO release.

Anticancer Microtubule Targeting Phenotypic Screening

Physicochemical Profile: Molecular Descriptors for Computational and ADME Applications

Key calculated physicochemical parameters are available for 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole, enabling comparison with drug-like chemical space benchmarks [1]. The compound has a molecular weight of 242.19 g/mol, a LogP of 1.72, and a polar surface area (PSA) of 99.06 Ų . These values place it within favorable ranges for CNS drug-likeness (MW < 400; LogP 1–3; PSA < 120 Ų) and distinguish it from the more polar 3-amino precursor (PSA ~ 110 Ų, estimated with an additional H-bond donor).

Physicochemical Properties Drug Design Computational Chemistry

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole: Recommended Research and Industrial Application Scenarios


Synthesis of Pyrrolyl-Furazan Antineoplastic Agents via Nitroso Group Reduction and Condensation

The 3-nitroso group of compound 3c can be selectively reduced to the corresponding amine and subsequently condensed with 2,5-dimethoxytetrahydrofuran to yield pyrrolyl-triazolyl-furazan derivatives, a compound class that has demonstrated potent microtubule-destabilizing and antiproliferative activity in the NCI 60-cell-line screen [1]. This positions 3c as a direct precursor to biologically validated antineoplastic leads.

Orthogonal Bioconjugation via Nitroso-Specific Ligation Chemistry

The electrophilic nitroso group enables chemoselective conjugation with amine- or thiol-containing biomolecules under mild conditions that do not react with the triazole or furazan rings [2]. This reactivity is orthogonal to azide-alkyne click chemistry, allowing sequential, site-specific dual labeling of complex bioconjugates when used in combination with an azide-bearing partner.

Nitric Oxide (NO) Donor Design for Pharmacological Studies

C-Nitroso compounds, including furazan-based nitrosocompounds, can serve as photoactivatable or reductively activated NO donors [3]. The furazan ring stabilizes the nitroso group while the triazole-phenyl moiety provides options for further structural tuning, making 3c an attractive scaffold for the development of controlled NO-release tools for vasodilation and cardiovascular research.

Physicochemical Starting Point for CNS-Penetrant Probe Development

With a molecular weight of 242.19, a LogP of 1.72, and a PSA of 99.06 Ų, compound 3c resides within the favorable CNS drug-like chemical space . Its reduced polarity relative to the 3-amino analog suggests superior passive membrane permeability, supporting its use as a foundational scaffold in CNS-focused medicinal chemistry campaigns.

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